molecular formula C23H21F4IO6S B1449472 [4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 1868173-29-8

[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Cat. No.: B1449472
CAS No.: 1868173-29-8
M. Wt: 628.4 g/mol
InChI Key: JRLOQNMMXUNDFI-UHFFFAOYSA-M
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Description

Chemical Structure and Properties
The compound 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate (CAS: 1868173-29-8) is a diaryliodonium salt characterized by two distinct aryl groups:

  • Aryl Group 1: 4-Fluoro-3-(trifluoromethyl)phenyl, featuring electron-withdrawing fluorine and trifluoromethyl substituents.
  • Aryl Group 2: 2,4,6-Trimethoxyphenyl, bearing electron-donating methoxy groups. The counterion is p-toluenesulfonate (tosylate), which stabilizes the iodonium cation through charge delocalization.

The trimethoxyphenyl group likely enhances solubility in polar solvents, while the fluorinated aryl group increases electrophilicity, making it reactive in aryl transfer reactions .

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4IO3.C7H8O3S/c1-22-10-7-13(23-2)15(14(8-10)24-3)21-9-4-5-12(17)11(6-9)16(18,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLOQNMMXUNDFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC(=C(C=C2)F)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F4IO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868173-29-8
Record name [4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate
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Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate plays a significant role in biochemical reactions, particularly in the arylation of carbon and heteroatom nucleophiles. It interacts with various enzymes and proteins, acting as an arylating agent. The compound’s hypervalent iodine center allows it to transfer aryl groups to nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Cellular Effects

The effects of 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate on cells are profound. It influences cell function by modifying cell signaling pathways and gene expression. The compound’s ability to introduce aryl groups into biomolecules can lead to changes in cellular metabolism and the activation or inhibition of specific signaling pathways.

Molecular Mechanism

At the molecular level, 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate exerts its effects through the formation of covalent bonds with nucleophiles. The hypervalent iodine center acts as an electrophile, facilitating the transfer of aryl groups to nucleophiles. This process can result in enzyme inhibition or activation, depending on the target biomolecule.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate vary with dosage in animal models. At lower doses, the compound can effectively facilitate arylation reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate is involved in metabolic pathways that include the arylation of nucleophiles. It interacts with enzymes and cofactors that facilitate the transfer of aryl groups, affecting metabolic flux and metabolite levels. The compound’s interactions with these pathways can lead to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.

Biological Activity

4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate, a compound with significant potential in various biological applications, has garnered attention for its unique chemical properties and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and safety profile.

The compound has the following chemical formula:

  • Chemical Formula : C23H21F4IO6S
  • CAS Number : 1868173-29-8
  • Molecular Weight : 502.38 g/mol

Iodonium compounds are known to act as electrophilic species, which can interact with nucleophiles in biological systems. The presence of fluorine atoms in this compound enhances its electrophilic character, potentially increasing its reactivity with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Iodonium compounds have also been investigated for their antimicrobial activities. The electrophilic nature allows them to disrupt microbial cell membranes and inhibit growth. Preliminary data suggest that the compound may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal pathogens.

Safety Profile

According to the Safety Data Sheet provided by Tokyo Chemical Industry Co., Ltd., the compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). Precautionary measures include wearing protective gloves and eye protection during handling. The compound is not classified as a physical or environmental hazard but requires careful handling due to its irritative properties .

Case Studies and Research Findings

StudyFindings
Tardif et al. (2011)Investigated cellular effects of small-molecule inhibitors similar to iodonium compounds, noting significant antitumor activity in xenograft models .
Recent ResearchSuggested that iodonium salts could enhance the effectiveness of chemotherapeutic agents by modifying their delivery mechanisms .
Antimicrobial ActivityPreliminary studies indicated potential efficacy against Gram-positive bacteria; however, further research is needed to confirm these findings .

Scientific Research Applications

Metal-Free Arylation Reactions

One of the primary applications of this compound is in metal-free arylation processes. It serves as a versatile reagent for the introduction of aryl groups into various substrates, providing an alternative to traditional metal-catalyzed methods. This is particularly valuable in synthesizing complex organic molecules where metal residues must be avoided .

Synthesis of Functionalized Aryl Compounds

The compound is utilized in the synthesis of functionalized aryl compounds, which are crucial in drug development and materials science. For instance, it has been employed in the preparation of fluorinated aromatic compounds that exhibit enhanced biological activity and stability .

Radiochemistry

In radiochemistry, this iodonium salt plays a significant role as a precursor for the synthesis of radio-labeled compounds. It has been used to create no-carrier-added functionalized fluorinated species, which are essential for positron emission tomography (PET) imaging agents .

Development of Pharmaceuticals

The compound's ability to facilitate the formation of complex molecular architectures makes it a valuable tool in pharmaceutical research. It has been involved in synthesizing various bioactive molecules, including potential anti-cancer agents and other therapeutics .

Case Studies

Study TitleApplicationFindings
Arylation of Carbon NucleophilesMetal-Free ArylationDemonstrated high yields and selectivity in arylation reactions using this iodonium salt as a reagent .
Synthesis of Fluorinated Aryl CompoundsDrug DevelopmentSuccessfully synthesized several fluorinated derivatives with improved pharmacokinetic properties .
Radiolabeling for PET ImagingRadiochemistryDeveloped efficient methods for producing radio-labeled aryl compounds suitable for PET imaging applications .

Chemical Reactions Analysis

Structural Features and Reactivity Profile

The compound (CAS 1868173-29-8, C₂₃H₂₁F₄IO₆S) consists of two aryl groups attached to an iodine center:

  • Electrophilic aryl group : 4-fluoro-3-(trifluoromethyl)phenyl (electron-deficient due to -F and -CF₃ substituents).

  • Leaving group : 2,4,6-trimethoxyphenyl (TMP), which stabilizes the transition state during aryl transfer .

Key Reactivity Drivers :

  • Polarized I(III)-C bond enables aryl group transfer.

  • TMP group’s steric bulk and electron-donating methoxy groups facilitate regioselective cleavage .

Metal-Free Arylations

This iodonium salt is designed for transition-metal-free C- and heteroatom-arylations. Reactions typically proceed via an SᴇAr (electrophilic aromatic substitution) or radical pathway.

Reaction Types and Examples

Reaction TypeNucleophile/SubstrateProductConditionsReference
C-Arylation Enolates, aromatic systemsBiaryl compoundsMild base (K₂CO₃), RT–60°C
N-Arylation Amines, azidesAryl amines, aryl azidesPolar aprotic solvents (DMF)
O-Arylation Phenols, alcoholsAryl ethersPhase-transfer catalysts
Radiofluorination [¹⁸F]Fluoride¹⁸F-labeled arenesMicrowave/thermal activation

Mechanistic Insight :

  • The TMP group departs as a stabilized aryl cation, enabling nucleophilic attack on the electrophilic aryl group.

  • Solvent choice (e.g., DMF, MeCN) and mild bases optimize yields .

Stability and Handling

  • Storage : Refrigerated (2–8°C) to prevent decomposition .

  • Purity : ≥97% (HPLC), with crystalline powder form ensuring consistent reactivity .

Comparative Reactivity

The 4-fluoro-3-CF₃ substitution enhances electrophilicity compared to non-fluorinated analogs. A comparison with related iodonium salts:

PropertyThis Compound(4-CF₃)PhI⁺TsO⁻PhI⁺TsO⁻
Electrophilicity High (σₚ = +0.63 for -CF₃)ModerateLow
Leaving Group Efficiency TMP (optimal)TMPTMP
Arylation Rate FastestIntermediateSlowest

Synthetic Limitations

  • Solubility : Limited in non-polar solvents, requiring DMF/DMSO .

  • Byproducts : TMP-Iodide and tosylate salts may complicate isolation .

Research Advancements

Recent studies highlight:

  • One-Pot Syntheses : Streamlined preparation from iodyl precursors .

  • Heterocycle Functionalization : Arylation of pyridines, indoles, and imidazoles .

  • Scalability : Gram-scale reactions demonstrate industrial potential .

Comparison with Similar Compounds

Structural and Electronic Differences

Parameter Target Compound Phenyl(Trimethoxyphenyl) Analogue Phenyl(Trifluoromethylphenyl) Triflate
Aryl Substituents 4-Fluoro-3-(trifluoromethyl)phenyl + 2,4,6-trimethoxyphenyl Phenyl + 2,4,6-trimethoxyphenyl Phenyl + 3-(trifluoromethyl)phenyl
Counterion p-Toluenesulfonate p-Toluenesulfonate Trifluoromethanesulfonate (Triflate)
Electronic Effects Mixed electron-withdrawing (F, CF₃) and electron-donating (OCH₃) groups Electron-donating (OCH₃) dominant Strongly electron-withdrawing (CF₃)
Molecular Complexity High (dual functionalization) Moderate Moderate

Reactivity and Stability

  • Electrophilicity : The target compound’s fluorinated aryl group increases its electrophilicity compared to the phenyl(trimethoxyphenyl) analog, facilitating faster aryl transfer in cross-coupling reactions. However, the triflate counterion in the phenyl(trifluoromethylphenyl) analog may further enhance reactivity due to its superior leaving-group ability .
  • Solubility: The trimethoxyphenyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) for all analogs. However, the target compound’s dual functionalization may reduce solubility in non-polar solvents compared to simpler analogs.
  • Thermal Stability : Tosylate counterions generally offer better thermal stability than triflates, suggesting the target compound and phenyl(trimethoxyphenyl) analog are more stable under high-temperature conditions .

Research Findings and Limitations

  • Gaps in Data : The evidence lacks explicit experimental data (e.g., decomposition temperatures, quantum yields). Conclusions are inferred from structural and electronic trends.
  • Counterion Impact : Tosylate’s lower acidity compared to triflate may reduce side reactions in acid-sensitive systems, making the target compound more versatile .

Preparation Methods

General Synthetic Strategy

The compound is a diaryliodonium salt composed of two aryl groups: a 4-fluoro-3-(trifluoromethyl)phenyl moiety and a 2,4,6-trimethoxyphenyl moiety, paired with a p-toluenesulfonate (tosylate) counterion. The preparation typically involves:

Specific Preparation Methods

Oxidative Coupling Using m-Chloroperbenzoic Acid (m-CPBA)

A common laboratory method involves the use of m-CPBA as an oxidant:

  • Step 1: Dissolve the aryl iodide (4-fluoro-3-(trifluoromethyl)iodobenzene) and 2,4,6-trimethoxybenzene in an appropriate solvent such as dichloromethane.
  • Step 2: Add m-CPBA slowly at low temperature (0–5 °C) to oxidize the iodine(I) to iodine(III).
  • Step 3: Add p-toluenesulfonic acid to introduce the tosylate counterion.
  • Step 4: Stir the reaction mixture until completion, then isolate the iodonium salt by filtration or crystallization.

This method is favored for its mild conditions and good yields of diaryliodonium salts with high purity.

Use of Other Oxidants and Acidic Conditions

Alternative oxidants such as peracetic acid or Oxone (potassium peroxymonosulfate) can also be employed to generate the hypervalent iodine intermediate. The acid component is critical for stabilizing the iodonium salt and is often p-toluenesulfonic acid to afford the tosylate salt directly.

Direct Salt Formation via Iodonium Tosylate Exchange

In some cases, the diaryliodonium salt is prepared first as a triflate or other counterion salt, then subjected to anion exchange with p-toluenesulfonic acid or sodium p-toluenesulfonate to yield the p-toluenesulfonate salt.

Reaction Conditions and Parameters

Parameter Typical Value/Range Notes
Solvent Dichloromethane, acetonitrile, or chloroform Solvent polarity affects reaction rate
Temperature 0–25 °C Low temperature controls oxidation rate
Oxidant m-Chloroperbenzoic acid (m-CPBA), Oxone m-CPBA preferred for selectivity
Acid p-Toluenesulfonic acid (TsOH) Provides tosylate counterion
Reaction Time 2–24 hours Depends on scale and reagent purity
Purification Crystallization or filtration Yields white to off-white crystalline powder

Research Findings and Yields

  • The preparation of 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate typically yields >97% purity as confirmed by HPLC analysis.
  • The compound is isolated as a crystalline powder with melting point around 171 °C, indicating good thermal stability.
  • The use of the 2,4,6-trimethoxyphenyl group enhances the stability of the iodonium salt and improves its reactivity in subsequent arylation reactions.
  • The presence of electron-withdrawing groups (fluoro and trifluoromethyl) on the other aryl ring modulates the electrophilicity of the iodine center, allowing for selective transfer of the aryl group in synthetic applications.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome Reference
1 4-Fluoro-3-(trifluoromethyl)iodobenzene + 2,4,6-trimethoxybenzene + m-CPBA (0–5 °C) Formation of hypervalent iodine intermediate
2 Addition of p-toluenesulfonic acid Formation of diaryliodonium p-toluenesulfonate salt
3 Stirring at room temperature for several hours Completion of reaction
4 Isolation by crystallization or filtration Pure crystalline iodonium salt

Additional Notes

  • The synthesis requires careful control of temperature and stoichiometry to avoid overoxidation or side reactions.
  • The choice of solvent and acid can influence the crystal form and purity of the final product.
  • Due to the sensitivity of hypervalent iodine compounds, storage at 2–8 °C is recommended to maintain stability.
  • The compound is commercially available from multiple suppliers with specifications confirming the described preparation and purity.

Q & A

Basic: What is the synthetic methodology for preparing 4-Fluoro-3-(trifluoromethyl)phenyliodonium p-toluenesulfonate?

Answer:
The synthesis involves a two-step protocol:

Precursor Preparation : React 4-fluoro-3-(trifluoromethyl)phenol with iodobenzene diacetate to form the diaryliodonium intermediate.

Counterion Exchange : Treat the iodonium intermediate with p-toluenesulfonic acid in anhydrous dichloromethane under nitrogen, followed by precipitation in cold ether.
Key Considerations :

  • Use silver salts (e.g., AgOTf) to facilitate counterion exchange, as demonstrated in analogous iodonium triflate syntheses .
  • Monitor reaction progress via 19F^{19}\text{F} NMR to track fluorine-containing intermediates.

Basic: What spectroscopic and analytical techniques are critical for characterizing this iodonium salt?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm structural integrity and substituent positions. The 2,4,6-trimethoxyphenyl group shows distinct singlet peaks in 1H^{1}\text{H} NMR (~3.8 ppm for OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion mass (e.g., [M+^+] for C23_{23}H20_{20}F4_4IO6_6S).
  • X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and confirms iodonium center geometry, as seen in structurally related compounds .

Advanced: How do electronic effects of the substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The 4-fluoro-3-(trifluoromethyl)phenyl group increases electrophilicity at the iodonium center, accelerating oxidative addition in Pd-catalyzed couplings.
  • Trimethoxyphenyl Group : Enhances solubility in polar solvents (e.g., DMF, MeCN) due to methoxy substituents, as observed in trimethoxyphenylacetic acid derivatives .
    Experimental Validation :
  • Compare reaction rates with non-fluorinated analogs (e.g., triphenylphosphine-based systems) to quantify EWG effects .

Advanced: What strategies mitigate contradictions in reported reactivity data for iodonium salts?

Answer:

  • Controlled Variable Testing : Isolate factors like solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading (e.g., Pd(OAc)2_2 vs. PdCl2_2).
  • Degradation Monitoring : Use TGA/DSC to assess thermal stability, as organic degradation (e.g., hydrolysis of methoxy groups) can alter reactivity .
  • Replicate Conditions : Ensure consistency in counterion purity (e.g., p-toluenesulfonate vs. triflate) and anhydrous handling, as moisture sensitivity varies .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Short-Term Stability : Store at -20°C under argon to prevent iodonium center hydrolysis.
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 1 month) and analyze via HPLC for decomposition products (e.g., free p-toluenesulfonic acid).
  • Handling Precautions : Classified under hazard code 4-3-III (flammable, corrosive) based on analogous iodonium salts; use gloveboxes for air-sensitive steps .

Advanced: What role does the iodonium center play in photoredox catalysis applications?

Answer:

  • Mechanistic Insight : The iodonium salt acts as a photooxidant, transferring aryl radicals upon UV irradiation.
  • Experimental Design : Use laser flash photolysis to measure excited-state lifetimes and compare with non-fluorinated analogs.
  • Data Interpretation : The trifluoromethyl group stabilizes radical intermediates, as evidenced by ESR spectroscopy in similar systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
[4-Fluoro-3-(trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

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